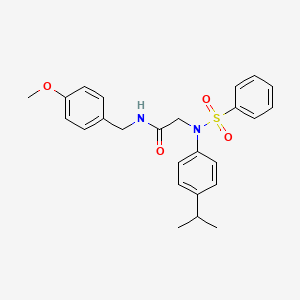![molecular formula C16H14N2O3 B5030461 N-[2-furyl(8-hydroxy-7-quinolinyl)methyl]acetamide](/img/structure/B5030461.png)
N-[2-furyl(8-hydroxy-7-quinolinyl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-furyl(8-hydroxy-7-quinolinyl)methyl]acetamide, also known as FQA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. FQA is a versatile compound that has been used in various fields, including chemistry, biology, and medicine.
Scientific Research Applications
N-[2-furyl(8-hydroxy-7-quinolinyl)methyl]acetamide has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions, such as copper and iron, in biological samples. N-[2-furyl(8-hydroxy-7-quinolinyl)methyl]acetamide has also been used as a chemotherapeutic agent for the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, N-[2-furyl(8-hydroxy-7-quinolinyl)methyl]acetamide has been used as a ligand for the development of metal-based drugs for the treatment of various diseases.
Mechanism of Action
N-[2-furyl(8-hydroxy-7-quinolinyl)methyl]acetamide exerts its effects through the chelation of metal ions, particularly copper and iron. This results in the formation of a complex that can interact with biological molecules, such as DNA and proteins. N-[2-furyl(8-hydroxy-7-quinolinyl)methyl]acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells through the activation of caspase enzymes.
Biochemical and Physiological Effects:
N-[2-furyl(8-hydroxy-7-quinolinyl)methyl]acetamide has been shown to have a variety of biochemical and physiological effects. It can induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS). N-[2-furyl(8-hydroxy-7-quinolinyl)methyl]acetamide has also been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other xenobiotics. Additionally, N-[2-furyl(8-hydroxy-7-quinolinyl)methyl]acetamide has been shown to modulate the activity of ion channels in cells, leading to changes in membrane potential and cellular signaling pathways.
Advantages and Limitations for Lab Experiments
N-[2-furyl(8-hydroxy-7-quinolinyl)methyl]acetamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. N-[2-furyl(8-hydroxy-7-quinolinyl)methyl]acetamide is also highly fluorescent, making it useful for the detection of metal ions and other molecules in biological samples. However, N-[2-furyl(8-hydroxy-7-quinolinyl)methyl]acetamide has several limitations, including its potential toxicity and the need for specialized equipment for its detection and analysis.
Future Directions
There are several future directions for the study of N-[2-furyl(8-hydroxy-7-quinolinyl)methyl]acetamide. One area of research involves the development of N-[2-furyl(8-hydroxy-7-quinolinyl)methyl]acetamide-based metal sensors for the detection of metal ions in living cells and tissues. Another area of research involves the development of N-[2-furyl(8-hydroxy-7-quinolinyl)methyl]acetamide-based chemotherapeutic agents for the treatment of cancer and other diseases. Additionally, N-[2-furyl(8-hydroxy-7-quinolinyl)methyl]acetamide could be used as a tool for the study of metal ion homeostasis and the regulation of cellular signaling pathways.
Synthesis Methods
N-[2-furyl(8-hydroxy-7-quinolinyl)methyl]acetamide can be synthesized using a variety of methods, including the condensation of 2-furylaldehyde with 8-hydroxyquinoline in the presence of acetic anhydride and a catalyst. Another method involves the reaction of 2-furylaldehyde with 8-hydroxyquinoline in the presence of an acid catalyst, followed by the addition of acetic anhydride. The resulting product is then purified through recrystallization.
properties
IUPAC Name |
N-[furan-2-yl-(8-hydroxyquinolin-7-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-10(19)18-15(13-5-3-9-21-13)12-7-6-11-4-2-8-17-14(11)16(12)20/h2-9,15,20H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZNTDQCEKDWGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=C(C2=C(C=CC=N2)C=C1)O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethoxyphenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5030417.png)

![3-(2-methoxyphenyl)-2-methyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B5030426.png)
![1-bromo-2-[3-(4-ethoxyphenoxy)propoxy]benzene](/img/structure/B5030432.png)

![3-{1-[(2,5-dimethoxyphenyl)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B5030446.png)
![3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-[(2-hydroxyethyl)amino]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B5030452.png)

![N-({[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5030473.png)

![6,7-dimethyl-2-{[5-(4-nitrophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5030489.png)
![ethyl 4-{[(5-hydroxy-3-pyridinyl)carbonyl]amino}butanoate hydrochloride](/img/structure/B5030491.png)
![4-(5-chloro-2-methylphenyl)-1-(hydroxymethyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5030493.png)